
N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine, commonly known as BAM, is an organic molecule that has been studied extensively for its various properties and potential applications in numerous fields of research and industry. It is functionally related to a 1,3,5-triazine-2,4-diamine and a 2-chloro-1,3,5-triazine .
Molecular Structure Analysis
The molecular structure of N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is based on the 1,3,5-triazine core, which is a six-membered heterocyclic ring containing three nitrogens . The molecular weight of this compound is 249.7 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine are not found in the search results, related triazine compounds have been synthesized via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Wissenschaftliche Forschungsanwendungen
Luminescence and Excited States
Triazine derivatives, including N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine, have been studied for their low-lying excited states and luminescence properties. These compounds, including sym-triazines and ubiquitous herbicides like atrazine and ametryn, exhibit specific geometrical structures, energetics, and transitions that are crucial for understanding their fluorescence and phosphorescence emissions. Such properties are vital for applications in sensing, light-emitting devices, and studying environmental behaviors of herbicides (Oliva et al., 2005).
Analytical Chemistry
In analytical chemistry, triazine derivatives have been utilized in the development of selective electrodes for ion detection. For instance, Schiff bases derived from triazine have shown potential as selective electrodes for Sm3+ ions, demonstrating low detection limits and rapid response times, which are essential for environmental monitoring and analysis (Upadhyay et al., 2012).
Antimicrobial Activity
Triazine derivatives have also been synthesized and evaluated for their antibacterial and antifungal activities, indicating significant potential in developing new antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, suggesting their application in addressing drug-resistant microbial infections (Kushwaha & Sharma, 2022).
Material Science
In material science, triazine-based compounds have been explored for their application in creating novel polymeric materials. These materials exhibit enhanced solubility, thermal stability, and electrochemical properties, making them suitable for use in electronics, coatings, and high-performance polymers (Li et al., 2017).
Environmental Science
The role of triazine derivatives in environmental science has been investigated, particularly in the degradation and resistance mechanisms of herbicides. Studies have shown how triazine compounds interact with other chemicals in the environment, leading to the degradation of pollutants and offering insights into the detoxification pathways of herbicide-resistant plants (Willett et al., 2016).
Wirkmechanismus
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on their specific chemical structures .
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound .
Eigenschaften
IUPAC Name |
2-N-benzyl-6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-17(7-8-5-3-2-4-6-8)11-15-9(12)14-10(13)16-11/h2-6H,7H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTMMGMUDQFLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175317 | |
| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219971-85-3 | |
| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aza-bicyclo[2.2.1]heptan-5-ol](/img/structure/B1398216.png)

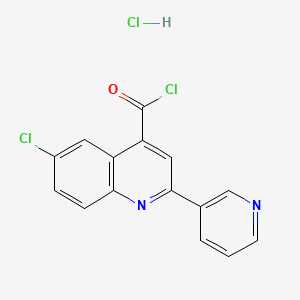
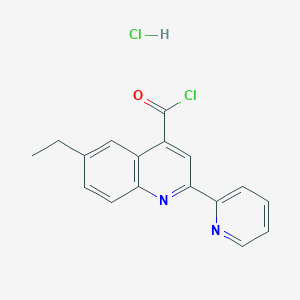
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1398223.png)

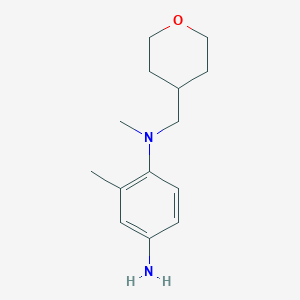
![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)
![1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398230.png)
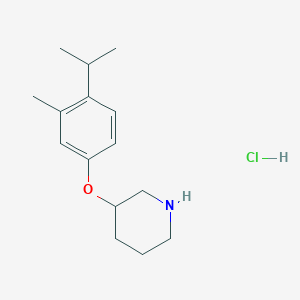

![Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1398236.png)
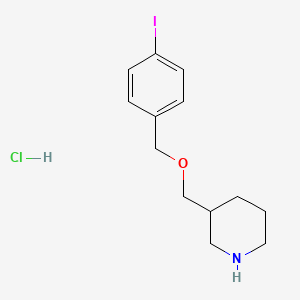
![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)